ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 2-methoxyphenyl substituent at the 5-position of the pyrazole ring and an ethyl ester group at the 3-position. Pyrazole derivatives are widely studied for their pharmaceutical relevance, including applications as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds .
Properties
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-10(14-15-11)9-6-4-5-7-12(9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOVLBDAUGVQPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method is the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature can vary from room temperature to reflux conditions, depending on the specific reagents and catalysts used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-ethanol derivatives. Substitution reactions can lead to a wide range of substituted pyrazole compounds with varying functional groups.
Scientific Research Applications
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application and target. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to the observed biological activities. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the pyrazole ring significantly impact melting points, solubility, and stability. Below is a comparative analysis of key analogs:
Key Observations :
Spectroscopic Characterization
- IR Spectroscopy : All analogs show characteristic peaks for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–H (~3000 cm⁻¹) stretches. Sulfonamide-containing derivatives (e.g., 8f, 8g) exhibit additional S=O peaks at ~1350–1150 cm⁻¹ .
- NMR : The 2-methoxyphenyl group in the target compound would show a singlet for the methoxy protons (~δ 3.8–4.0 ppm) and distinct aromatic splitting patterns due to ortho substitution .
- HRMS : Molecular ion peaks ([M+H]⁺) align with calculated values within ±0.5 ppm, confirming structural integrity .
Biological Activity
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.
Overview of Biological Activities
The biological activities of this compound can be categorized into three main areas:
- Anti-inflammatory Activity
- Antimicrobial Activity
- Anticancer Activity
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibit significant anti-inflammatory effects. For instance, a study utilized a carrageenan-induced inflammation model in rats, revealing that specific derivatives showed considerable reduction in paw edema compared to control groups . The structure-activity relationship indicates that substitutions on the pyrazole scaffold can enhance anti-inflammatory properties.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Inhibition (%) | Reference |
|---|---|---|
| Ethyl 5-(3,4-dimethoxyphenyl) | 75% | |
| Ethyl 5-(2,3-dimethoxyphenyl) | 70% | |
| Control (Ibuprofen) | 60% |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives can effectively inhibit various bacterial strains and fungi. For example, compounds were tested against E. coli and Aspergillus niger, showing promising results comparable to standard antibiotics .
Table 2: Antimicrobial Efficacy of Pyrazole Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Ethyl 5-(2-methoxyphenyl) | E. coli | 15 | |
| Ethyl 5-(4-methylphenyl) | Bacillus subtilis | 20 | |
| Control (Ampicillin) | Aspergillus niger | 18 |
3. Anticancer Activity
The anticancer potential of this compound has been explored extensively. Various studies have reported that compounds containing the pyrazole moiety exhibit antiproliferative activity against multiple cancer cell lines, including breast, colorectal, and lung cancers .
In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells, with mechanisms involving the inhibition of key signaling pathways such as EGFR and JNK .
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | Ethyl 5-(2-methoxyphenyl) | 12 | |
| HCT116 (Colorectal) | Ethyl 5-(4-methylphenyl) | 15 | |
| HepG2 (Liver) | Ethyl 5-(3,4-dimethoxyphenyl) | 10 |
The biological effects of this compound are mediated through its interaction with various molecular targets. These may include enzymes involved in inflammatory pathways or receptors that regulate cell proliferation in cancer cells. The exact mechanisms remain an active area of research, necessitating further studies to elucidate the pathways involved .
Case Studies
Several case studies highlight the therapeutic potential of ethyl pyrazole derivatives:
- Case Study on Anti-inflammatory Effects : A study demonstrated that a series of ethyl pyrazole derivatives significantly reduced inflammation in a rat model, suggesting their potential as new anti-inflammatory agents .
- Anticancer Efficacy : Another investigation revealed that specific pyrazole derivatives inhibited tumor growth in xenograft models, showcasing their promise as anticancer drugs .
Q & A
Q. What are the established synthetic routes for ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate, and what are the critical reaction parameters?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted hydrazides with β-ketoesters under acidic or basic conditions. For example, a similar pyrazole derivative was synthesized by condensing 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate, followed by cyclization under reflux in ethanol . Key parameters include:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Critical characterization methods include:
Q. What are the primary research applications of this compound in medicinal chemistry?
This pyrazole derivative serves as a scaffold for bioactive molecule development. Applications include:
- Enzyme Inhibition : Analogous pyrazole-carboxylates inhibit cyclooxygenase-2 (COX-2) and carbonic anhydrases, with IC₅₀ values in the micromolar range .
- Antimicrobial Agents : Substituent modifications (e.g., halogenation) enhance activity against Gram-positive bacteria .
- NO Donors : Some derivatives release nitric oxide (NO) under physiological conditions, useful in cardiovascular research .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-carboxylate derivatives?
Discrepancies in bioactivity often arise from:
- Structural Variations : Minor substituent changes (e.g., 2-methoxy vs. 4-methoxy groups) drastically alter target binding. Compare activity across analogs with identical substitution patterns .
- Assay Conditions : Differences in buffer pH, incubation time, or cell lines affect results. Standardize protocols (e.g., use recombinant enzymes) .
- Solubility : Poor solubility in aqueous media can lead to false negatives. Optimize using co-solvents (e.g., DMSO ≤1%) or prodrug strategies .
Q. What strategies are recommended for optimizing the pharmacokinetic properties of this compound?
Improve drug-likeness via:
- Ester Hydrolysis : Replace the ethyl ester with tert-butyl or benzyl esters to modulate stability and bioavailability .
- Prodrug Design : Introduce labile groups (e.g., acyloxyalkyl) to enhance membrane permeability .
- Metabolic Stability : Assess hepatic microsomal degradation and introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .
Q. How can computational methods guide the design of pyrazole-carboxylate analogs with enhanced target selectivity?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., COX-2 or carbonic anhydrase IX). Prioritize analogs with hydrogen bonds to key residues (e.g., His90 in COX-2) .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- MD Simulations : Run 100-ns simulations to assess conformational stability and binding pocket interactions .
Q. What are the common synthetic byproducts of this compound, and how can they be identified and minimized?
Byproducts include:
- Regioisomers : Incorrect cyclization positions (e.g., 1H-pyrazole vs. 2H-pyrazole) can form. Use regioselective catalysts (e.g., CuI) .
- Ester Hydrolysis Products : Detect via TLC (Rf ~0.3 in ethyl acetate) and suppress by avoiding aqueous workup .
- Oxidation Byproducts : Protect reaction mixtures under inert gas (N₂/Ar) to prevent oxidation of methoxy groups .
Q. How should researchers approach scale-up synthesis while maintaining yield and purity?
- Batch Reactors : Use jacketed reactors with precise temperature control (±2°C) to avoid exothermic side reactions.
- Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) for Suzuki-Miyaura couplings to reduce costs .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-yield recrystallization (>95% purity) .
Q. Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
